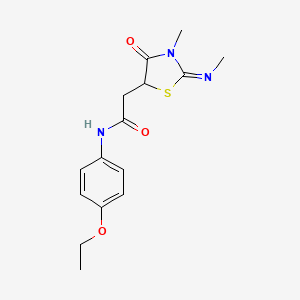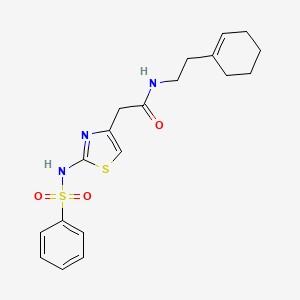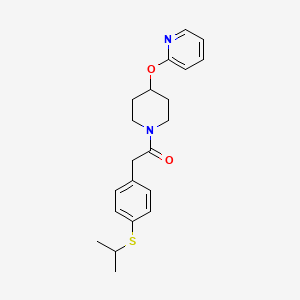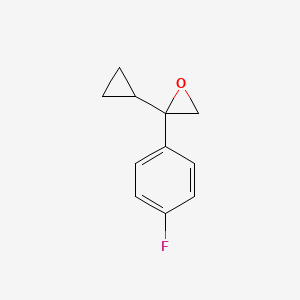![molecular formula C18H22ClN3O B2413392 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride CAS No. 1052520-42-9](/img/structure/B2413392.png)
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidine is an integral part of DNA and RNA, imparting diverse pharmacological properties . Its synthetic versatility allows the generation of structurally diverse derivatives .Chemical Reactions Analysis
The synthesis of certain pyrimidine derivatives involved reacting chalcone with guanidine hydrochloride .Physical And Chemical Properties Analysis
Pyrimidine is a much weaker base than pyridine and is soluble in water .Applications De Recherche Scientifique
Antifolate and Antitumor Activity
Research has shown that derivatives of 2,4-diaminofuro[2,3-d]pyrimidines exhibit significant antifolate and antitumor activities. For example, modifications at certain positions on the furo[2,3-d]pyrimidine backbone have been shown to enhance dihydrofolate reductase (DHFR) inhibitory potency and tumor cell growth inhibition. These compounds have been synthesized and evaluated for their potential as chemotherapeutic agents, demonstrating significant activity against various tumor cell lines in culture (Gangjee et al., 2000).
Antibacterial and Antiviral Activity
Other derivatives, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been prepared and shown to exhibit antiviral activity, particularly against retroviruses including human immunodeficiency virus (HIV). These findings indicate the potential of furo[2,3-d]pyrimidine derivatives in the development of new antiviral agents (Hocková et al., 2003).
Synthesis and Biological Evaluation
The synthesis of novel derivatives incorporating the benzothiazole and benzofuro[3,2-d]pyrimidine moieties has been explored, leading to compounds with varied biological activities. Such research emphasizes the importance of structural modifications in enhancing the therapeutic potential of these compounds. The biological evaluation of these derivatives has shown promising results in antibacterial and antitubercular activity, further highlighting the diverse scientific applications of benzofuro[3,2-d]pyrimidine derivatives (Bhoi et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-4-(4-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-3-15-19-16-13-6-4-5-7-14(13)22-17(16)18(20-15)21-10-8-12(2)9-11-21;/h4-7,12H,3,8-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEALIGUCDJJFRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC(CC3)C)OC4=CC=CC=C42.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)


![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)


![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)
